Mannonolactam amidrazone Mannonolactam amidrazone
Brand Name: Vulcanchem
CAS No.: 145196-57-2
VCID: VC21091083
InChI: InChI=1S/C6H12N2O4/c7-6-5(12)4(11)3(10)2(1-9)8-6/h2-5,9-12H,1H2,(H2,7,8)/t2-,3-,4+,5+/m1/s1
SMILES: C(C1C(C(C(C(=N1)N)O)O)O)O
Molecular Formula: C6H12N2O4
Molecular Weight: 176.17 g/mol

Mannonolactam amidrazone

CAS No.: 145196-57-2

Cat. No.: VC21091083

Molecular Formula: C6H12N2O4

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

Mannonolactam amidrazone - 145196-57-2

Specification

CAS No. 145196-57-2
Molecular Formula C6H12N2O4
Molecular Weight 176.17 g/mol
IUPAC Name (2R,3R,4S,5R)-6-amino-2-(hydroxymethyl)-2,3,4,5-tetrahydropyridine-3,4,5-triol
Standard InChI InChI=1S/C6H12N2O4/c7-6-5(12)4(11)3(10)2(1-9)8-6/h2-5,9-12H,1H2,(H2,7,8)/t2-,3-,4+,5+/m1/s1
Standard InChI Key KIFBXZRNIGNERW-MBMOQRBOSA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@@H](C(=N1)N)O)O)O)O
SMILES C(C1C(C(C(C(=N1)N)O)O)O)O
Canonical SMILES C(C1C(C(C(C(=N1)N)O)O)O)O

Introduction

Chemical Structure and Identity

Basic Identification

Mannonolactam amidrazone (C₆H₁₂N₂O₄) is a tetrahydropyridine derivative with multiple hydroxyl groups and an amino substituent. The compound features a six-membered nitrogen-containing ring with four hydroxyl groups and a hydroxymethyl substituent arranged in a specific stereochemical configuration . This unique arrangement gives the molecule distinctive chemical and potentially biological properties.

The compound is formally identified by the following parameters:

ParameterValue
PubChem CID126858
CAS Registry Number145196-57-2
Molecular FormulaC₆H₁₂N₂O₄
Molecular Weight176.17 g/mol
Creation Date in Database2005-08-08
Last Modification Date2025-02-15

Structural Characteristics

The IUPAC name of Mannonolactam amidrazone is (2R,3R,4S,5R)-6-amino-2-(hydroxymethyl)-2,3,4,5-tetrahydropyridine-3,4,5-triol, which reflects its complex stereochemistry . The structure features a tetrahydropyridine ring with multiple stereogenic centers, carrying hydroxyl groups at positions 3, 4, and 5, a hydroxymethyl group at position 2, and an amino group at position 6.

The stereochemistry is particularly significant, with the configuration being designated as 2R,3R,4S,5R, indicating the specific three-dimensional arrangement of substituents around each chiral center. This stereochemical configuration likely influences the compound's biological activity and chemical reactivity.

Physicochemical Properties

Computed Physical Properties

Mannonolactam amidrazone possesses several important physical and chemical properties that define its behavior in various environments. The following table summarizes the key computed properties:

PropertyValueSource
Molecular Weight176.17 g/molComputed by PubChem 2.2
XLogP3-AA-3.1Computed by XLogP3 3.0
Hydrogen Bond Donor Count5Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count5Computed by Cactvs 3.4.8.18
Rotatable Bond Count1Computed by Cactvs 3.4.8.18
Exact Mass176.07970687 DaComputed by PubChem 2.2

Structural Representations and Identifiers

For chemical database searches and structural analysis, several standardized notations are used to represent Mannonolactam amidrazone:

Identifier TypeValue
InChIInChI=1S/C6H12N2O4/c7-6-5(12)4(11)3(10)2(1-9)8-6/h2-5,9-12H,1H2,(H2,7,8)/t2-,3-,4+,5+/m1/s1
InChIKeyKIFBXZRNIGNERW-MBMOQRBOSA-N
SMILESC([C@@H]1C@HO)O

These standardized identifiers are crucial for database searches and computational analysis of the compound's properties and potential interactions .

Chemical Behavior and Reactivity

Functional Group Analysis

Mannonolactam amidrazone contains several functional groups that contribute to its chemical behavior:

  • A tetrahydropyridine ring (partially saturated heterocycle)

  • Multiple hydroxyl groups (-OH) at positions 3, 4, and 5 of the ring and on the exocyclic hydroxymethyl group

  • An amino group (-NH₂) at position 6

The presence of five hydrogen bond donors and five hydrogen bond acceptors suggests that Mannonolactam amidrazone can engage in extensive hydrogen bonding networks, potentially affecting its solubility, crystal packing, and interactions with biological receptors or other molecules .

Solubility Characteristics

The negative XLogP3 value (-3.1) indicates that Mannonolactam amidrazone is highly hydrophilic and likely to be water-soluble rather than lipid-soluble . This property would significantly influence its pharmacokinetic behavior if used in biological applications, suggesting poor passive diffusion across lipid membranes but good solubility in aqueous environments.

Systematic Nomenclature and Synonyms

Alternative Names and Designations

Mannonolactam amidrazone is known by several synonyms and alternative designations, which are important for comprehensive literature searches:

SynonymType
Mannonolactam amidrazoneCommon name
3,4,5-Pyridinetriol, 6-amino-2,3,4,5-tetrahydro-2-(hydroxymethyl)-, (2R-(2alpha,3beta,4alpha,5alpha))-Chemical name
DTXSID80162933DSSTox Substance ID
DTXCID8085424Alternative ID
Q83031753Wikidata identifier

Each of these synonyms provides access to different databases and information sources that may contain additional data about the compound .

Research Context and Applications

Limited Research Information

  • Enzyme inhibitory properties, particularly against glycosidases

  • Potential antiviral or antibacterial activities

  • Use as synthetic intermediates in carbohydrate chemistry

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